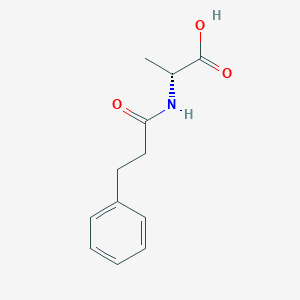
2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, also known as 2-AAPE, is an organic compound belonging to the class of azetidines. It was first synthesized in the laboratory of Professor Andrey M. Lyakhov at the Institute of Organic Chemistry of the Russian Academy of Sciences in 2017. 2-AAPE has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. Its unique structure, which is composed of an azetidine ring, a pyrrolidine ring, and an ethanone moiety, makes it an attractive target for chemical synthesis and biological studies.
Applications De Recherche Scientifique
Complexation Studies and Molecular Interactions
Chemical Reactivity and Complex Formation
The reaction of similar compounds to 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one with other chemicals, such as pyridine-2-carbaldehyde, can lead to the formation of complex structures. For instance, Mardani et al. (2019) explored the reaction between related chemicals, which resulted in the formation of compounds that were further reacted with metal salts like copper(II) chloride and cadmium(II) chloride. These reactions led to the formation of new complexes with potential applications in coordination chemistry and material science (Mardani, Hakimi, Moeini, & Mohr, 2019).
Synthesis of Novel Derivatives
Similar chemical structures have been used in the synthesis of novel derivatives, which are important in pharmaceutical and chemical research. For instance, the work of Svete et al. (2015) describes the synthesis of novel ethanamines, which could be structurally related to the compound . These syntheses are important for the development of new chemical entities with potential applications in drug design and discovery (Svete, Šenica, Petek, & Grošelj, 2015).
Biological Activity and Pharmacological Potential
Biological Screening and Plant Growth Stimulation
Pivazyan et al. (2019) researched derivatives of compounds structurally similar to 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, revealing pronounced plant growth stimulating effects. Such studies are crucial in agricultural science, highlighting the potential of these compounds in enhancing plant growth and productivity (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Potential in Organic Synthesis and Medicinal Chemistry
Research like that conducted by Alves (2007) explores the use of related compounds in organic synthesis, specifically in conjugate addition reactions. These findings are significant in the field of organic chemistry and could have implications in medicinal chemistry, particularly in the synthesis of biologically active compounds (Alves, 2007).
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-8-5-11(6-8)7-9(13)12-3-1-2-4-12/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXSORARZPCRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)


![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)





amine](/img/structure/B1490492.png)
![1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1490493.png)

![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)
